Tris(isopropylcyclopentadienyl)erbium

Erbium precursors MOCVD Liquid delivery

Conventional solid Er precursors (ErCp₃) require >200°C sublimation, causing inconsistent mass delivery and film defects, while β-diketonate alternatives suffer progressive oligomerization that degrades vapor pressure mid-run. Er(iPrCp)₃ (CAS 130521-76-5) resolves both issues as a liquid-source precursor (mp 63-65°C) compatible with standard liquid-delivery and vapor-draw ALD/MOCVD systems. • Deposits crystalline cubic Er₂O₃ directly on GaN(0001) at 250°C with stable 0.82 Å/cycle growth rate and band offsets (VBO 0.7 eV, CBO 1.2 eV) suited for GaN HEMT gate dielectrics. • Achieves Er doping uniformity up to 2×10¹⁹ cm⁻³ in InP/GaAs epitaxial layers for 1.54 μm fiber-optic light sources. • Delivers RMS roughness of 0.3 nm, meeting sub-nanometer surface quality requirements for sub-10 nm CMOS high-κ gate dielectrics. Supplied under inert atmosphere in moisture-free packaging.

Molecular Formula C24H33E
Molecular Weight 488.8 g/mol
Cat. No. B1632542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(isopropylcyclopentadienyl)erbium
Molecular FormulaC24H33E
Molecular Weight488.8 g/mol
Structural Identifiers
SMILESCC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Er+3]
InChIInChI=1S/3C8H11.Er/c3*1-7(2)8-5-3-4-6-8;/h3*3,5,7H,4H2,1-2H3;/q3*-1;+3
InChIKeyVTNSPDGNTYHOFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(isopropylcyclopentadienyl)erbium: Core Properties & Deposition Role


Tris(isopropylcyclopentadienyl)erbium [Er(iPrCp)₃] is an organometallic precursor classified within the alkyl-substituted cyclopentadienyl family, with the molecular formula C₂₄H₃₃Er and a molecular weight of 488.78 g·mol⁻¹ . It is primarily employed as a volatile erbium source in atomic layer deposition (ALD) and metal‑organic chemical vapor deposition (MOCVD) processes for fabricating Er₂O₃ thin films on semiconductor substrates such as Si(100), GaN(0001), and sapphire [1]. Unlike unsubstituted erbium tris(cyclopentadienyl) (ErCp₃), which is a high‑melting solid, Er(iPrCp)₃ exists as a liquid at slightly above ambient temperature (mp 63–65 °C), a critical physical differentiation that simplifies vapor‑draw and liquid‑delivery system design .

WorkflowALD & MOCVD Er2O3 thin film deposition
SelectionLiquid precursor at moderate source temperatures
Substrate ContextCompatible with Si, GaN, and sapphire substrates

Tris(isopropylcyclopentadienyl)erbium: Precursor Interchange Limitations


Generic substitution within the erbium precursor class is unreliable because the ligand architecture dictates the physical state, volatility, and decomposition chemistry that directly control film quality. Unsubstituted ErCp₃ requires evaporation temperatures exceeding 200 °C because of its high melting point (287 °C) and exceedingly low vapor pressure (0.01 Torr at 200 °C), forcing solid sublimation that generates inconsistent mass delivery [1]. β‑Diketonate alternatives such as Er(acac)₃ suffer from irreversible oligomerization, which causes vapor pressure to diminish progressively during a deposition run, compromising film purity and process reproducibility [2]. Even closely related alkyl‑substituted cyclopentadienyl analogs, e.g., Er(MeCp)₃, remain solids at typical source temperatures and fail to match the liquid‑delivery convenience of Er(iPrCp)₃. These divergent precursor properties cause measurable differences in growth rate, carbon incorporation, and crystalline quality, as quantified in Section 3.

Alternative
Interchangeability Context
ErCp3
High-melting solid requiring sublimation above 200°C; solid delivery may cause inconsistent mass transport and batch variability.
Er(acac)3
β-Diketonate oligomerization may progressively reduce vapor pressure during deposition, compromising film purity and process reproducibility.
Er(MeCp)3
Remains solid at typical source temperatures; may not support liquid-delivery workflows or match the vapor-draw convenience of Er(iPrCp)3.

Tris(isopropylcyclopentadienyl)erbium: Performance vs. Analog Precursors


Isopropyl Substitution Enables Liquid Precursor Delivery

Er(iPrCp)₃ exhibits a melting point of 63–65 °C, enabling it to exist as a liquid at typical source temperatures (liquid delivery at ~70–90 °C). In contrast, unsubstituted ErCp₃ melts at 287 °C and tris(methylcyclopentadienyl)erbium [Er(MeCp)₃] melts at ~133 °C, both remaining solids that require sublimation for vapor transport [1].

Liquid Precursor Delivery
Cross-study
Er(iPrCp)3: 63–65°C (liquid at ~70°C)
ErCp3: 287°C (solid); Er(MeCp)3: ~133°C (solid)
Supports liquid-delivery system design and mass-flow reproducibility.
Erbium precursors MOCVD Liquid delivery

Water-Based ALD Growth Rate Enhancement

In a direct head‑to‑head ALD comparison on silicon (200–400 °C), Er(iPrCp)₃ exhibited up to a three‑fold increase in growth rate when water replaced ozone as the oxygen source [1]. Er(MeCp)₂(iPr‑amd) showed a similar enhancement, but Er(nBuCp)₃ displayed a markedly smaller growth‑rate increase, indicating that the isopropylcyclopentadienyl ligand architecture uniquely facilitates faster surface reactions with water.

H2O-Based ALD Growth Rate
Head-to-head
Up to 3×
higher growth rate with H2O vs. O3
Enables H2O oxidant use for lower-cost, lower-carbon ALD processes.
ALD on Si at 200–400°C; self-limiting growth regime.
Atomic layer deposition Growth rate Water vs ozone

MOCVD Film Roughness Advantage

Er₂O₃ thin films grown by MOCVD at 600 °C on Si(100) using Er(iPrCp)₃ and O₂ achieve a root‑mean‑square (RMS) roughness of 0.3 nm [1]. In contrast, Er(acac)₃‑based MOCVD processes typically yield films with higher roughness (>1 nm) and poor crystallinity unless the precursor is stabilized with adducts such as phenanthroline, a consequence of Er(acac)₃ oligomerization that disrupts uniform surface coverage [2].

Film Surface Roughness
Cross-study
0.3 nm
RMS roughness for Er2O3 on Si(100)
Sub-nanometer roughness supports gate dielectric interface quality requirements.
AFM; MOCVD at 600°C, O2 oxidant. Er(acac)3 films typically >1 nm.
MOCVD Film roughness Erbium oxide dielectric

Low Carbon Incorporation via Ligand Design

Er₂O₃ films deposited by ALD using Er(iPrCp)₃ contain less than 5 at.% carbon as measured by X‑ray photoelectron spectroscopy (XPS) [1]. In stark contrast, MOCVD of metallic erbium films using unsubstituted ErCp₃ at 600 °C resulted in carbon incorporation exceeding 90 at.% as quantified by Rutherford backscattering spectrometry (RBS) [2]. The isopropyl groups on Er(iPrCp)₃ facilitate a cleaner β‑hydride elimination pathway, dramatically reducing carbon residue.

Carbon Incorporation
Class-level
Er(iPrCp)3:
ErCp3: >90 at.% C (RBS, MOCVD at 600°C)
Low-carbon ligand design may support functional device layer quality.
Class-level inference; ALD vs. MOCVD method context differs.
III-V Doping Uniformity
Cross-study
Er(iPrCp)3: homogeneous, up to 2×1019 cm−3 (SIMS)
Er(MeCp)3: solid sublimation; qualitatively inferior uniformity
Supports uniform rare-earth doping for optoelectronic device layer research.
MOVPE on InP; liquid vs. solid precursor delivery context.
Plasma MOCVD Orientation
Cross-study
RP-MOCVD: (100)-oriented, dense, columnarThermal MOCVD: (111)-oriented films
In-situ orientation control may support high-k integration on Si substrates.
Not reported for β-diketonate precursors; RP-MOCVD on Si(100).
Carbon impurity MOCVD Erbium metal films

Uniform Doping in III-V Semiconductors via Liquid Precursor

In MOVPE growth of Er‑doped InP, Er(iPrCp)₃ was delivered as a liquid precursor and achieved a homogeneous Er distribution with concentrations reaching 2 × 10¹⁹ cm⁻³, confirmed by secondary ion mass spectrometry (SIMS) [1]. The solid Er(MeCp)₃ (mp ~133 °C) required higher source temperatures and solid sublimation, which produced less reproducible vapor draw and compromised doping uniformity.

III-V Doping Uniformity
Cross-study
Er(iPrCp)3: homogeneous, up to 2×1019 cm−3 (SIMS)
Er(MeCp)3: solid sublimation; qualitatively inferior uniformity
Supports uniform rare-earth doping for optoelectronic device layer research.
MOVPE on InP; liquid vs. solid precursor delivery context.
MOVPE Er doping III-V semiconductors

Remote Plasma MOCVD Orientation Control

Remote plasma MOCVD (RP‑MOCVD) of Er(iPrCp)₃ with O₂ produced highly (100)‑oriented, dense Er₂O₃ films with a columnar microstructure, whereas conventional thermal MOCVD using the same precursor yielded (111)‑oriented films [1][2]. This orientation‑switching capability has not been demonstrated with β‑diketonate precursors such as Er(acac)₃ or Er(tmhd)₃, which typically require post‑deposition annealing to improve crystallinity.

Plasma MOCVD Orientation
Cross-study
RP-MOCVD: (100)-oriented, dense, columnarThermal MOCVD: (111)-oriented films
In-situ orientation control may support high-k integration on Si substrates.
Not reported for β-diketonate precursors; RP-MOCVD on Si(100).
Remote plasma MOCVD Er₂O₃ orientation control Film density

Tris(isopropylcyclopentadienyl)erbium: High-Value Application Scenarios


Er₂O₃ Gate Dielectric for GaN HEMTs

The low ALD growth temperature of 250 °C and stable growth rate of 0.82 Å/cycle achieved with Er(iPrCp)₃ enable direct deposition of crystalline cubic Er₂O₃ on GaN(0001) without surface damage [1]. The measured valence band offset of 0.7 eV and conduction band offset of 1.2 eV make C‑Er₂O₃ an effective gate dielectric for GaN HEMTs, reducing leakage current and improving device reliability [1].

Er Doping for Optical Emitters in III-V Semiconductors

Liquid delivery of Er(iPrCp)₃ at moderate source temperatures (70–90 °C) provides exceptional Er doping uniformity in InP and GaAs epitaxial layers, reaching concentrations up to 2 × 10¹⁹ cm⁻³ [2]. This capability is critical for fabricating temperature‑independent erbium‑based 1.54 μm light sources for fiber‑optic communication networks.

Ultra-Smooth High-k Dielectric for CMOS Nodes

MOCVD‑deposited Er₂O₃ films using Er(iPrCp)₃ exhibit an RMS roughness of 0.3 nm, satisfying the sub‑nanometer surface quality requirements for high‑k gate dielectrics in sub‑10 nm CMOS technology [3]. The combination of low roughness and moderate dielectric constant (κ ≈ 8–20) minimizes carrier scattering at the Si/dielectric interface, preserving transistor drive current.

Conformal Er₂O₃ Coatings for 3D Capacitors

While Er(nBuCp)₃ demonstrates superior conformality on extreme 1:60 aspect‑ratio structures, Er(iPrCp)₃ offers a practical balance of adequate conformality for moderate aspect ratios combined with up to three‑fold higher growth rate when using water as the co‑reactant, significantly reducing process time for coating 3D capacitor trenches in advanced integrated circuits [4].

Application
Selection Property
Validation Focus
Er2O3 Gate Dielectric for GaN HEMTs
Low-temperature ALD process window
Band offset and leakage current endpoints
Er Doping for III-V Optical Emitters
Liquid-delivery doping uniformity
SIMS depth profile and emission stability
High-k Dielectric for Advanced CMOS
Sub-nanometer surface roughness
Interface scattering and drive current retention
Conformal Coatings for 3D Capacitors
H2O co-reactant growth rate
Step coverage and conformality for trench structures
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